(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone
Description
This compound features a 4-membered azetidine ring substituted at the 3-position with a 1H-1,2,3-triazole moiety and linked via a methanone group to a cyclohex-3-en-1-yl group. The triazole ring is a privileged scaffold in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in click chemistry synthesis . This structural combination suggests applications in drug discovery, particularly for targets requiring planar or rigid hydrophobic interactions.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c17-12(10-4-2-1-3-5-10)15-8-11(9-15)16-7-6-13-14-16/h1-2,6-7,10-11H,3-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGRIYOJKMQKNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring through a click chemistry reaction between an azide and an alkyne. The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors. Finally, the cyclohexene moiety is introduced through a series of addition and elimination reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions
(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Triazoles are known for their ability to inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. Studies have demonstrated that similar compounds show efficacy against various fungal strains such as Candida albicans and Aspergillus niger.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of triazole derivatives. For example, research has shown that certain derivatives can induce apoptosis in cancer cell lines such as breast cancer (MCF-7) and colon carcinoma (HCT-116). The cytotoxic effects are often attributed to the disruption of critical signaling pathways involved in cell survival.
Case Study 1: Antimicrobial Evaluation
In a study evaluating azetidinone derivatives, it was found that some exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria. The most potent derivatives had minimum inhibitory concentration (MIC) values ranging from 16 to 64 μg/mL against Bacillus subtilis and Escherichia coli.
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Reference |
|---|---|---|---|---|
| Compound A | Antibacterial | E. coli | 16 | [Source] |
| Compound B | Antifungal | Candida albicans | >128 | [Source] |
| Compound C | Cytotoxic | MCF-7 | 27.3 | [Source] |
| Compound D | Cytotoxic | HCT-116 | 6.2 | [Source] |
Case Study 2: Anticancer Activity
A series of triazole derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. One derivative demonstrated an IC50 value of 27.3 μM against MCF-7 cells, indicating promising anticancer potential attributed to apoptosis induction through intrinsic pathways.
Mechanism of Action
The mechanism of action of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and azetidine rings could play a role in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs differ in the cycloalkyl group or triazole substituents (Table 1).
Table 1: Structural Comparison of Selected Analogs
| Compound Name | Cycloalkyl Group | Triazole Substituent | Molecular Weight (g/mol) |
|---|---|---|---|
| (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone (Target) | Cyclohex-3-en-1-yl | None (unsubstituted triazole) | ~274.33* |
| (3-{4-[(benzyloxy)methyl]-1H-triazol-1-yl}azetidin-1-yl)(cyclohexyl)methanone | Cyclohexyl (saturated) | 4-(Benzyloxymethyl) | 354.45 |
| (3-{4-[(benzyloxy)methyl]-1H-triazol-1-yl}azetidin-1-yl)(cyclopentyl)methanone | Cyclopentyl | 4-(Benzyloxymethyl) | ~340.40* |
Key Observations:
- Cyclohexene vs. Cyclohexyl : The target compound’s cyclohexene group introduces a planar, conjugated system, which may reduce steric bulk compared to the saturated cyclohexyl analog (ID: S727-1645, 354.45 g/mol) . This could enhance binding to flat hydrophobic pockets in enzyme active sites (e.g., carbonic anhydrase-II ).
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(cyclohex-3-en-1-yl)methanone is a synthetic organic molecule that incorporates a triazole ring and an azetidine moiety. This structural complexity suggests potential for diverse biological activities, particularly in medicinal chemistry. The triazole and azetidine rings are known for their roles in various pharmacological applications, including anti-inflammatory and anticancer properties.
Structural Overview
The compound's structure can be analyzed as follows:
| Component | Structure |
|---|---|
| Triazole | Triazole |
| Azetidine | Azetidine |
| Cyclohexene | Cyclohexene |
Anticancer Properties
Research indicates that compounds with similar structures to This compound may exhibit significant anticancer activity. In silico studies have predicted that this compound could interact with various biological targets involved in cancer progression. Computational docking and molecular dynamics simulations suggest favorable interactions with proteins linked to tumor growth and metastasis .
Anti-inflammatory Effects
The triazole moiety is known for its anti-inflammatory properties. Compounds containing triazole rings have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . The presence of the azetidine ring may further enhance these effects through synergistic mechanisms.
Synthesis and Evaluation
In a study focused on the synthesis of triazole derivatives, compounds structurally related to This compound were synthesized and evaluated for their biological activity against Mycobacterium tuberculosis. Among these derivatives, several exhibited IC90 values indicating potent anti-tubercular activity .
Cytotoxicity Assessment
The cytotoxic effects of similar compounds have been evaluated using human embryonic kidney (HEK-293) cells. Results indicated that many derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .
The proposed mechanism of action for the biological activity of this compound involves:
- Binding to Target Proteins : The triazole ring facilitates binding to enzymes and receptors involved in cancer and inflammation.
- Modulation of Signaling Pathways : The compound may influence key signaling pathways that regulate cell proliferation and apoptosis.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for tumor growth and inflammatory responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
